molecular formula C21H23NO4S B12782105 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone CAS No. 80761-87-1

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone

Cat. No.: B12782105
CAS No.: 80761-87-1
M. Wt: 385.5 g/mol
InChI Key: GDFSQAOVDMJYCK-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a hexyl chain, and an acetoxychromanone moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.

    Attachment of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions, often using hexyl halides in the presence of a base.

    Formation of the Chromanone Moiety: The chromanone structure is synthesized separately and then acetylated to form the acetoxychromanone.

    Coupling Reactions: The final step involves coupling the thiazole and chromanone moieties under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

80761-87-1

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

[6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C21H23NO4S/c1-4-5-6-7-8-15-9-16-20(10-19(15)26-14(3)23)25-11-17(21(16)24)18-12-27-13(2)22-18/h9-12H,4-8H2,1-3H3

InChI Key

GDFSQAOVDMJYCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CSC(=N3)C

Origin of Product

United States

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